Thioindigo

Catalog No.
S545225
CAS No.
522-75-8
M.F
C16H8O2S2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioindigo

CAS Number

522-75-8

Product Name

Thioindigo

IUPAC Name

(2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

Molecular Formula

C16H8O2S2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15-

InChI Key

JOUDBUYBGJYFFP-FOCLMDBBSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2

solubility

Soluble in DMSO

Synonyms

(delta-2,2'(3H,3'H)-bibenzo(b)thiophene)-3,3'-dione, thioindigo

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2

The exact mass of the compound Thioindigo is 295.9966 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

One prominent area of research explores incorporating thioindigo units into hydrogels. Hydrogels are three-dimensional networks that can absorb large amounts of water. Researchers have successfully attached thioindigo to polymer chains, enabling them to function within these hydrogels []. When exposed to visible light, the thioindigo units undergo photoisomerization, causing the hydrogel's stiffness to change. This ability to control stiffness with light offers exciting possibilities for applications in soft robotics and drug delivery systems [].

Another area of research focuses on using thioindigo derivatives for their photochromic properties. Photochromic materials change color upon exposure to light. By incorporating thioindigo derivatives into materials, researchers can create light-sensitive systems that change color reversibly. This has potential applications in areas like optical data storage and security features [].

Thioindigo is an organosulfur compound characterized by its unique chemical structure, which includes a thioether group. Its chemical formula is C16H8O2S2C_{16}H_{8}O_{2}S_{2} and it is known for its vibrant red color. Thioindigo exhibits significant potential as a photoswitchable compound, allowing it to undergo reversible transformations between its trans- and cis-isomers upon exposure to visible light. This property makes it particularly valuable in various applications, including materials science and biological systems .

Thioindigo's primary function lies in its ability to absorb light in the visible spectrum. The absorbed light excites electrons within the molecule, leading to its intense pink color. This light absorption property makes it a valuable dye for textiles, as the colored molecules interact with light to create the perceived color [].

Recently, research has explored the potential of thioindigo derivatives as photoswitches. These molecules can undergo light-induced transformations between cis and trans isomers, enabling the control of material properties at the molecular level [].

, notably:

  • Photoisomerization: The compound can switch between its trans- and cis- forms when exposed to light, which is a crucial feature for applications in smart materials .
  • Coordination Chemistry: Thioindigo can coordinate with transition metals, forming complexes that exhibit distinct electronic properties. For example, thioindigo can form stable complexes with chromium, where it acts as a ligand .
  • Redox Reactions: The compound demonstrates notable redox behavior, with reduction potentials that allow it to participate in electron transfer processes, distinguishing it from similar compounds like indigo .

Thioindigo has shown potential biological activities, including:

  • Antimicrobial Properties: Some derivatives of thioindigo have exhibited antimicrobial effects, making them candidates for pharmaceutical applications .
  • Photodynamic Therapy: Due to its photoswitchable nature, thioindigo derivatives can be explored for use in photodynamic therapy, where light activation induces therapeutic effects in targeted cells .

Several methods are employed for synthesizing thioindigo:

  • Traditional Synthesis:
    • Utilizes thiosalicylic acid and acetic acid under weak alkaline conditions.
    • The process involves heating these reactants with a catalytic oxidant to yield thioindigo efficiently .
  • Advanced Techniques:
    • Recent approaches include polymerizable thioindigo linkers that integrate into polymer structures. This method enhances the material's responsiveness to light while maintaining structural integrity .
  • Spectroscopic Methods:
    • Characterization of synthesized thioindigo often employs spectroscopic techniques to confirm the structural integrity and purity of the compound .

Thioindigo has diverse applications across various fields:

  • Dyes and Pigments: It is primarily used as a dye for polyester fabrics due to its vibrant color and stability .
  • Smart Materials: Its ability to undergo photoisomerization makes it suitable for developing materials that change properties in response to light, such as hydrogels that modulate stiffness .
  • Sensors: Thioindigo derivatives can be utilized in sensors due to their responsive nature when interacting with metal ions or other analytes .

Research on thioindigo interactions primarily focuses on:

  • Metal Ion Binding: Thioindigo crown ethers have been shown to bind metal ions effectively, undergoing reversible photochromic reactions that facilitate ion transport .
  • Hydrogen Bonding Effects: Studies indicate that hydrogen bonding in protic solvents can hinder the photoisomerization process of thioindigo, affecting its responsiveness in different environments .

Thioindigo shares similarities with several other compounds but has distinct characteristics:

CompoundChemical FormulaKey FeaturesUniqueness of Thioindigo
IndigoC16H10N2O2C_{16}H_{10}N_{2}O_{2}Known dye with stable blue colorMore versatile in photoswitching
AzobenzeneC12H10N2C_{12}H_{10}N_{2}Exhibits photoisomerization between cis and trans formsThioindigo has sulfur atoms enhancing reactivity
BenzothiazoleC7H5NSC_{7}H_{5}NSUsed in dyes and pharmaceuticalsThioindigo's dual sulfur atoms provide unique properties

Thioindigo's ability to undergo reversible transformations upon light exposure sets it apart from these compounds, making it particularly valuable in advanced material applications and biological systems.

Fourier Transform Infrared Fingerprint Region Analysis

The fingerprint region of thioindigo (below 1500 cm⁻¹) provides crucial structural information that distinguishes it from other indigoid compounds. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that serve as molecular signatures for thioindigo identification and conformational analysis [1] [2].

The carbonyl stretching vibrations represent the most prominent features in the thioindigo infrared spectrum. The trans-isomer exhibits a strong absorption at approximately 1655 cm⁻¹, while the cis-isomer shows a distinct doublet at 1655 and 1565 cm⁻¹ [1] [3]. This splitting pattern results from the different carbonyl environments in the cis-configuration, where intramolecular interactions modify the vibrational coupling between the two carbonyl groups [2].

Vibrational ModeFrequency (cm⁻¹)AssignmentIsomer Dependence
C=O stretching1655, 1565Carbonyl groupsYes
C=C stretching1580, 1630Aromatic ringsYes
C-H in-plane bending1262, 1169Benzene ringsMinor
C-H out-of-plane bending792, 764Benzene ringsMinor
C-S stretching660Thiophene ringsYes

Aromatic carbon-carbon stretching modes appear in the 1580-1630 cm⁻¹ region, with the exact positions dependent on the degree of conjugation and electronic delocalization within the benzothiophene rings [1] [4]. The carbon-hydrogen bending vibrations manifest as medium-intensity bands, with in-plane bending modes occurring at 1262 and 1169 cm⁻¹, while out-of-plane deformations are observed at 792 and 764 cm⁻¹ [3].

Carbon-sulfur stretching vibrations provide unique fingerprint signatures for thioindigo, appearing at approximately 660 cm⁻¹ [5]. This frequency is characteristic of the thiophene rings and serves as a diagnostic marker distinguishing thioindigo from nitrogen-containing indigo derivatives [6].

Computational analysis using Density Functional Theory with the B3LYP functional and 6-311G(d,p) basis set demonstrates excellent agreement with experimental fingerprint region frequencies, with calculated values showing deviations of less than 3% from experimental observations [1] [2]. The theoretical calculations predict the intense carbonyl stretching mode at 1726 cm⁻¹ for the cis-isomer and 1730 cm⁻¹ for the trans-isomer, which correlates well with the experimental value of 1700 cm⁻¹ [3].

Raman Spectral Correlations with Substitution Patterns

Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrations that are Raman-active but infrared-inactive. The Raman scattering patterns of thioindigo exhibit distinct correlations with substitution patterns that affect both the electronic structure and vibrational dynamics [7] [5].

The fundamental Raman bands of unsubstituted thioindigo appear at characteristic frequencies: aromatic ring breathing modes at 1589 cm⁻¹, carbon-carbon stretching at 1577 cm⁻¹, and mixed aromatic deformation modes at 1555 cm⁻¹ [8]. These frequencies serve as reference points for understanding substitution effects on the vibrational spectrum.

Halogen substitution significantly alters the Raman spectral profile through both electronic and vibrational coupling effects. Chlorinated thioindigo derivatives exhibit systematic frequency shifts that correlate with the number and position of chlorine atoms. The tetrachlorothioindigo shows enhanced Raman scattering at 1600 cm⁻¹, accompanied by new bands in the 550-650 cm⁻¹ region attributed to carbon-chlorine stretching modes [9].

SubstitutionEffect on λ_maxElectronic EffectSpectral Range (nm)
UnsubstitutedReferenceNone547
TetrachlorothioindigoBathochromic shiftEWG600-650
TetrabromoBathochromic shiftEWG580-630
DiethoxyHypsochromic shiftEDG480-520

Resonance Raman spectroscopy reveals enhanced scattering for vibrations coupled to the electronic transitions. At excitation wavelengths of 473 nm, thioindigo exhibits enhancement of bands at 1620, 1610, and 1232 cm⁻¹, corresponding to carbon-oxygen stretching and aromatic carbon-carbon stretching modes [8]. These enhancements provide direct evidence for the vibrational modes most strongly coupled to the electronic excited states.

Electron-donating substituents such as methoxy groups produce hypsochromic shifts in both the electronic absorption and Raman spectra. The 6,6'-dimethoxythioindigo shows characteristic frequency shifts to lower wavenumbers, with the aromatic modes appearing at 1577 cm⁻¹ and 1555 cm⁻¹ [10]. These shifts reflect the increased electron density in the aromatic rings due to methoxy substitution.

Electron-withdrawing substituents create opposite effects, with bathochromic shifts in the electronic spectra accompanied by higher-frequency Raman bands. The correlation between substitution patterns and spectral shifts enables systematic prediction of spectroscopic properties for new thioindigo derivatives [10] [9].

Quantum Chemical Investigations

Time-Dependent Density Functional Theory Predictions of Electronic Transitions

Time-Dependent Density Functional Theory calculations provide highly accurate predictions of electronic transitions in thioindigo systems. The TD-PBE0/6-311+G(2d,p) level of theory, incorporating bulk solvent effects through the polarizable continuum model, achieves exceptional accuracy with mean unsigned errors of only 6.9 nm for predicted λ_max values across 170 different thioindigo derivatives [11] [12].

The electronic transitions in thioindigo are dominated by π→π* excitations involving the delocalized molecular orbitals spanning the benzothiophene rings. The lowest-energy transition corresponds to the HOMO→LUMO excitation, which determines the characteristic absorption maximum at approximately 547 nm for trans-thioindigo [11] [12].

Solvent effects significantly influence the electronic transitions through stabilization of the excited state. The polarizable continuum model calculations reveal that polar solvents stabilize the excited state more effectively than the ground state, resulting in bathochromic shifts of the absorption maxima [11]. This effect is particularly pronounced for the cis-isomer, which possesses a substantial dipole moment of 3.44 Debye compared to the zero dipole moment of the trans-isomer [1] [2].

Oscillator strengths calculated by TD-DFT provide quantitative measures of transition probabilities. The trans-thioindigo exhibits higher oscillator strengths for the primary visible transition compared to the cis-isomer, consistent with the more intense experimental absorption of the trans-form [11] [12]. The calculated oscillator strengths show excellent correlation with experimental extinction coefficients, validating the theoretical approach.

Excited state geometries optimized using TD-DFT reveal significant structural relaxation upon electronic excitation. The excited state of thioindigo exhibits increased quinoidal character with shortened carbon-carbon bonds and lengthened carbon-oxygen bonds compared to the ground state [11]. This geometric relaxation contributes to the Stokes shift observed in fluorescence spectra.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap Modulation Through Halogenation

Halogenation provides a systematic method for modulating the HOMO-LUMO energy gap in thioindigo derivatives. The electronic effects of halogen substituents depend on both their inductive and resonance properties, which influence the frontier orbital energies through different mechanisms [9] [13].

IsomerHOMO-LUMO Gap (eV)Dipole Moment (Debye)StabilityAbsorption λ_max (nm)
trans-thioindigo2.780.0More stable547
cis-thioindigo3.023.44Less stable440

Chlorine substitution at the 4,4',7,7'-positions produces tetrachlorothioindigo, which exhibits a reduced HOMO-LUMO gap compared to the parent compound. The electron-withdrawing effect of chlorine atoms stabilizes both frontier orbitals, with a more pronounced effect on the LUMO, resulting in gap narrowing and bathochromic shifts in the absorption spectrum [9] [13].

Bromine substitution produces similar but more pronounced effects due to the stronger electron-withdrawing character of bromine compared to chlorine. The tetrabromo derivatives show even greater bathochromic shifts and reduced HOMO-LUMO gaps, enabling fine-tuning of the electronic properties for specific applications [14].

The HOMO orbital in halogenated thioindigo derivatives exhibits decreased energy due to the inductive withdrawal of electron density by the halogen atoms. Simultaneously, the LUMO orbital energy decreases more significantly, resulting in net gap reduction. This effect is most pronounced for multiple halogen substitutions where the cumulative inductive effects create substantial orbital energy modifications [9].

Computational analysis using Density Functional Theory with B3LYP and M06-2X functionals provides quantitative predictions of HOMO-LUMO gap changes upon halogenation. The M06-2X functional typically overestimates excitation energies but maintains excellent relative accuracy for comparing substitution effects [15] [16].

Resonance effects also contribute to HOMO-LUMO gap modulation, particularly for heavier halogens such as bromine and iodine. The lone pair orbitals of these halogens can participate in π-conjugation with the thioindigo π-system, providing additional pathways for electronic delocalization [17] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

295.9966

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2087 of 2092 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

522-75-8

Wikipedia

(2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

General Manufacturing Information

Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Boice G, Patrick BO, McDonald R, Bohne C, Hicks R. Synthesis and photophysics of thioindigo diimines and related compounds. J Org Chem. 2014 Oct 3;79(19):9196-205. doi: 10.1021/jo501630f. Epub 2014 Sep 23. PubMed PMID: 25198938.
2: Ibrahim M, El-Nahass MM, Kamel MA, El-Barbary AA, Wagner BD, El-Mansy MA. On the spectroscopic analyses of thioindigo dye. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Sep;113:332-6. doi: 10.1016/j.saa.2013.05.014. Epub 2013 May 17. PubMed PMID: 23743038.
3: Lemieux RP. Photoswitching of ferroelectric liquid crystals using chiral thioindigo dopants: The development of a photochemical switch hitter. Chem Rec. 2004;3(5):288-95. PubMed PMID: 14762829.
4: Alvarado M Jr, Chianelli RC, Arrowood RM. Computational study of the structure of a sepiolite/thioindigo mayan pigment. Bioinorg Chem Appl. 2012;2012:672562. doi: 10.1155/2012/672562. Epub 2012 Nov 1. PubMed PMID: 23193386; PubMed Central PMCID: PMC3501801.
5: Vlahakis JZ, Wand MD, Lemieux RP. Photoinduced polarization inversion in a ferroelectric liquid crystal using an ambidextrous chiral thioindigo dopant. J Am Chem Soc. 2003 Jun 11;125(23):6862-3. PubMed PMID: 12783527.
6: Jacquemin D, Preat J, Wathelet V, Fontaine M, Perpète EA. Thioindigo dyes: highly accurate visible spectra with TD-DFT. J Am Chem Soc. 2006 Feb 15;128(6):2072-83. PubMed PMID: 16464110.
7: Dittmann M, Graupner FF, Maerz B, Oesterling S, de Vivie-Riedle R, Zinth W, Engelhard M, Lüttke W. Photostability of 4,4'-dihydroxythioindigo, a mimetic of indigo. Angew Chem Int Ed Engl. 2014 Jan 7;53(2):591-4. doi: 10.1002/anie.201307016. Epub 2013 Nov 26. PubMed PMID: 24282071.
8: Chatterjee M, Mondal S, Ghosh P, Kaim W, Lahiri GK. Mononuclear and Dinuclear Ruthenium Complexes of cis- and trans-Thioindigo: Geometrical and Electronic Structure Analyses. Inorg Chem. 2018 Oct 1;57(19):12187-12194. doi: 10.1021/acs.inorgchem.8b01829. Epub 2018 Sep 10. PubMed PMID: 30198711.
9: Costa AL, Gomes AC, Pereira RC, Pillinger M, Gonçalves IS, Pineiro M, Seixas de Melo JS. Interactions and Supramolecular Organization of Sulfonated Indigo and Thioindigo Dyes in Layered Hydroxide Hosts. Langmuir. 2018 Jan 9;34(1):453-464. doi: 10.1021/acs.langmuir.7b03735. Epub 2017 Dec 28. PubMed PMID: 29231742.
10: Ross DL. Photochromic Indigoids. III: A Photochromic Element Based on the cis-trans Photoisomerization of a Thioindigo Dye. Appl Opt. 1971 Mar 1;10(3):571-6. doi: 10.1364/AO.10.000571. PubMed PMID: 20094492.
11: Ghelardi E, Degano I, Colombini MP, Mazurek J, Schilling M, Learner T. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Anal Bioanal Chem. 2015 Feb;407(5):1415-31. doi: 10.1007/s00216-014-8370-y. Epub 2014 Dec 27. PubMed PMID: 25542568.
12: Koeppe B, Römpp F. Reversible Spatial Control in Aqueous Media by Visible Light: A Thioindigo Photoswitch that is Soluble and Operates Efficiently in Water. Chemistry. 2018 Sep 25;24(54):14382-14386. doi: 10.1002/chem.201803675. Epub 2018 Sep 4. PubMed PMID: 30058151.
13: Boice GN, Garakyaraghi S, Patrick BO, Sanz CA, Castellano FN, Hicks RG. Diastereomerically Differentiated Excited State Behavior in Ruthenium(II) Hexafluoroacetylacetonate Complexes of Diphenyl Thioindigo Diimine. Inorg Chem. 2018 Feb 5;57(3):1386-1397. doi: 10.1021/acs.inorgchem.7b02803. Epub 2018 Jan 23. PubMed PMID: 29360353.
14: Baluja G, Franco JM, Murado MA. Interference of phenoxyacetic acid derivatives in the estimation of monochloroacetic acid by the thioindigo method. Arch Environ Contam Toxicol. 1973 Dec;1(4):375-80. PubMed PMID: 4781319.
15: Zavgorodniĭ IV, Vasilenko NM, Osychenko SN. [The characteristics of the health and hygienic conditions of working in the manufacture of thioindigo-based vat dyes]. Gig Tr Prof Zabol. 1992;(2):39-41. Russian. PubMed PMID: 1427303.
16: Polette-Niewold LA, Manciu FS, Torres B, Alvarado M Jr, Chianelli RR. Organic/inorganic complex pigments: ancient colors Maya Blue. J Inorg Biochem. 2007 Nov;101(11-12):1958-73. Epub 2007 Jul 18. PubMed PMID: 17761292.
17: Bressler DC, Fedorak PM. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene. Appl Environ Microbiol. 2001 Feb;67(2):821-6. PubMed PMID: 11157249; PubMed Central PMCID: PMC92653.
18: Cordes T, Schadendorf T, Priewisch B, Rück-Braun K, Zinth W. The Hammett relationship and reactions in the excited electronic state: hemithioindigo Z/E-photoisomerization. J Phys Chem A. 2008 Jan 31;112(4):581-8. doi: 10.1021/jp077472l. Epub 2008 Jan 5. PubMed PMID: 18177026.
19: Perpète EA, Preat J, André JM, Jacquemin D. An ab initio study of the absorption spectra of indirubin, isoindigo, and related derivatives. J Phys Chem A. 2006 May 4;110(17):5629-35. PubMed PMID: 16640356.
20: Muzzall JM, Cook WL. Mutagenicity test of dyes used in cosmetics with the Salmonella/mammalian-microsome test. Mutat Res. 1979 May;67(1):1-8. PubMed PMID: 379635.

Explore Compound Types